Piperidine, 1-fluoroacetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-fluoroacetyl-: is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. The compound is characterized by the presence of a fluorine atom attached to the acetyl group, which is bonded to the nitrogen atom of the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-fluoroacetyl- typically involves the fluorination of an acetylated piperidine precursor. One common method is the reaction of piperidine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluoroacetyl chloride.
Industrial Production Methods: Industrial production of Piperidine, 1-fluoroacetyl- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process is often optimized for large-scale production by controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-fluoroacetyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives of piperidine.
Scientific Research Applications
Chemistry: Piperidine, 1-fluoroacetyl- is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the fluorine atom makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, Piperidine, 1-fluoroacetyl- is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to bioactive molecules allows it to be used in drug design and development.
Industry: In the industrial sector, Piperidine, 1-fluoroacetyl- is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties enhance the performance of these products in various applications.
Mechanism of Action
The mechanism of action of Piperidine, 1-fluoroacetyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of the target’s activity, which can result in various physiological effects.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the fluoroacetyl group.
Piperine: A naturally occurring alkaloid with a piperidine ring.
Piperidine, 1-acetyl-: Similar to Piperidine, 1-fluoroacetyl- but without the fluorine atom.
Uniqueness: Piperidine, 1-fluoroacetyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its non-fluorinated counterparts.
Properties
CAS No. |
325-57-5 |
---|---|
Molecular Formula |
C7H12FNO |
Molecular Weight |
145.17 g/mol |
IUPAC Name |
2-fluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H12FNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 |
InChI Key |
IAYVFXZTRHWOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.